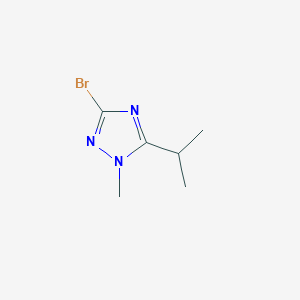
4-((6-((3-氯丙酰)氧基)己基)氧基)苯甲酸
描述
The compound 4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid is a benzoic acid derivative, which is a class of compounds widely recognized for their importance in pharmaceuticals and natural products. Benzoic acid derivatives are known for their diverse chemical reactivity and biological activities, making them valuable scaffolds in drug design and synthesis.
Synthesis Analysis
The synthesis of benzoic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2,4,6-trisubstituted pyridines, which are related to benzoic acid derivatives, has been achieved through a metal-free oxidative condensation reaction catalyzed by 4,6-dihydroxysalicylic acid . This method involves the use of benzylamines, which provide the aryl moiety, and acetophenones in the presence of BF3·Et2O. The process is further enhanced by the addition of 4-chlorobutyryl chloride and pyrrolidine, which could be analogous to the synthesis of the 4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid by introducing the appropriate chloropropanoyl and hexyl moieties .
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be characterized using various spectroscopic techniques. For example, azo-benzoic acids have been structurally characterized using 1H, 13C NMR, UV–VIS, and IR spectroscopy . These techniques can provide detailed information about the molecular geometry and electronic structure, which are crucial for understanding the reactivity and properties of the compound. Density functional theory (DFT) calculations, such as those employing the B3LYP method with a 6-31G(d) basis set, can be used to optimize molecular structures and predict properties .
Chemical Reactions Analysis
Benzoic acid derivatives can undergo a variety of chemical reactions, including C–H bond functionalization. For example, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives have been developed, which allow for the selective modification of the meta position relative to the carboxylic acid group . This type of reaction provides a synthetically useful tool for organic synthesis, expanding the range of possible transformations for benzoic acid derivatives. The meta-C–H acetoxylation is one such reaction that can further transform the meta position, which could be relevant for the functionalization of the 4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. Spectroscopic studies, such as UV–VIS absorption spectra, can reveal how these compounds behave in different solvents and under varying pH conditions . Acid-base dissociation and azo-hydrazone tautomerism are examples of equilibria that can occur in solution, affecting the properties of the compound. The solvent composition and pH can significantly impact these equilibria, indicating that the environment plays a crucial role in the behavior of benzoic acid derivatives .
科学研究应用
自组织系统中的光聚合: Chien 等人 (1998) 对与 4-((6-((3-氯丙酰)氧基)己基)氧基)苯甲酸相似的介晶单体的研究表明,它们可用于高度有序的近晶相和向列相中的聚合,为聚合物科学和材料工程领域的发展做出了贡献 (Chien 等人,1998).
新型活性氧荧光探针的开发: Setsukinai 等人 (2003) 设计并合成了新型荧光探针,包括与 4-((6-((3-氯丙酰)氧基)己基)氧基)苯甲酸结构相关的化合物,以检测生物和化学应用中的活性氧 (Setsukinai 等人,2003).
合成具有抗菌作用的新型四唑和氮杂环丁烯化合物: Mays Neamah M 和 Ibtissam K Jassim (2022) 的一项研究涉及使用结构相似的化合物来合成具有潜在抗菌特性的新型杂环化合物 (Mays Neamah M 和 Ibtissam K Jassim,2022).
六方柱状中间相的显着稳定化: Percec 等人 (1995) 探索了合成与 4-((6-((3-氯丙酰)氧基)己基)氧基)苯甲酸结构相关的化合物,突出了它们在液晶技术中稳定六方柱状中间相的作用 (Percec 等人,1995).
水溶性一氧化氮释放乙酰水杨酸 (ASA) 前药: Rolando 等人 (2013) 对与 4-((6-((3-氯丙酰)氧基)己基)氧基)苯甲酸结构相似的 ASA 前药的研究强调了它们在药物化学和制药应用中的潜力 (Rolando 等人,2013).
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
未来方向
作用机制
Target of Action
The primary targets of 4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid are currently unknown . This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of 4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid’s action are currently unknown . As research progresses, we will gain a better understanding of these effects.
属性
IUPAC Name |
4-[6-(3-chloropropanoyloxy)hexoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO5/c17-10-9-15(18)22-12-4-2-1-3-11-21-14-7-5-13(6-8-14)16(19)20/h5-8H,1-4,9-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNWEIUTUQFLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCOC(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223888 | |
| Record name | 4-[[6-(3-Chloro-1-oxopropoxy)hexyl]oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid | |
CAS RN |
182922-18-5 | |
| Record name | 4-[[6-(3-Chloro-1-oxopropoxy)hexyl]oxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182922-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[6-(3-Chloro-1-oxopropoxy)hexyl]oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-[[6-(3-chloro-1-oxopropoxy)hexyl]oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[(4-chlorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3032389.png)

